molecular formula C15H12O4 B1612077 4'-(Carboxymethyl)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 868394-58-5

4'-(Carboxymethyl)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No. B1612077
M. Wt: 256.25 g/mol
InChI Key: JTECIBDMZQPWSG-UHFFFAOYSA-N
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Description

4’-(Carboxymethyl)-[1,1’-biphenyl]-3-carboxylic acid is a chemical compound with the molecular formula C15H12O41. It has a molecular weight of 256.25 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 4’-(Carboxymethyl)-[1,1’-biphenyl]-3-carboxylic acid. However, it’s worth noting that similar compounds, such as 4-(Carboxymethyl)phenylboronic acid, are often used in Suzuki–Miyaura cross-coupling reactions with aryl halides to form C-C bonds2.



Molecular Structure Analysis

The molecular structure of 4’-(Carboxymethyl)-[1,1’-biphenyl]-3-carboxylic acid consists of a biphenyl core with carboxymethyl groups attached to the 4’ and 3 positions3.



Chemical Reactions Analysis

Specific chemical reactions involving 4’-(Carboxymethyl)-[1,1’-biphenyl]-3-carboxylic acid are not available in the sources I found. However, carboxylic acids typically undergo reactions such as esterification, amide formation, and decarboxylation.



Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-(Carboxymethyl)-[1,1’-biphenyl]-3-carboxylic acid include a density of 1.3±0.1 g/cm³, a boiling point of 494.5±38.0 °C at 760 mmHg, and a flash point of 267.0±23.3 °C3. It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds3.


Scientific Research Applications

  • Preparation of Hydantoin-Derived Autotaxin Inhibitors

    • Application: This compound serves as an intermediate in the synthesis of hydantoin-derived autotaxin inhibitors .
  • Synthesis of Reactive Oxygen Species (ROS)-Sensitive and H2O2-Eliminating Materials

    • Application: This compound can be used as a substrate in the synthesis of ROS-sensitive and H2O2-eliminating materials by interlinking phenylboronic acid pinacol esters onto β-cyclodextrin .
  • Synthesis of 5-aryl-2-aminopyridine derived FLT3 kinase inhibitors

    • Application: This compound can be used as an intermediate in the synthesis of 5-aryl-2-aminopyridine derived FLT3 kinase inhibitors .
  • Fabrication of Covalent Organic Frameworks (COFs)

    • Application: A similar compound, 4,4′-diamino-[1,1’-biphenyl]-3,3’-dicarboxylic acid (DBA), can be used in the fabrication of carboxyl-containing COFs .
    • Method: The specific synthesis procedures would involve the polymerization of DBA with 1,3,5-triformylphloroglucinol (TP) .
    • Results: The resulting COFs could potentially be used as molecular sieves to adsorb, remove, or separate a wide range of substances .
  • Synthesis of 4-(Carboxymethyl)phenylboronic acid

    • Application: This compound can be used as an intermediate in the synthesis of 4-(Carboxymethyl)phenylboronic acid .
    • Results: The resulting 4-(Carboxymethyl)phenylboronic acid could potentially be used in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions .
  • Fabrication of Boronic Acid-Based Sensors

    • Application: A similar compound, 4-(Carboxymethyl)phenylboronic acid, can be used in the fabrication of boronic acid-based sensors .
    • Results: The resulting sensors could potentially be used for the detection of various analytes, such as sugars or hydrogen peroxide .

Safety And Hazards

While specific safety data for 4’-(Carboxymethyl)-[1,1’-biphenyl]-3-carboxylic acid is not available, similar compounds such as 4-(Carboxymethyl)phenylboronic acid are considered hazardous. They may cause skin and eye irritation, and may be harmful if swallowed4. They may also cause respiratory irritation4.


Future Directions

The future directions for the use of this compound are not specified in the sources I found. However, given its structural features, it could potentially be explored in various chemical reactions or as a building block in the synthesis of more complex molecules. Further research and experimentation would be needed to determine its potential applications.


properties

IUPAC Name

3-[4-(carboxymethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-14(17)8-10-4-6-11(7-5-10)12-2-1-3-13(9-12)15(18)19/h1-7,9H,8H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTECIBDMZQPWSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594347
Record name 4'-(Carboxymethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Carboxymethyl)phenyl]benzoic acid

CAS RN

868394-58-5
Record name 4'-(Carboxymethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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